5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine
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Overview
Description
5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrimidine-2-amine: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.
5-Methylsulfonyl-2-aminopyrimidine: Lacks the phenyl group, which may affect its binding affinity to certain targets.
4-Methylsulfonyl-5-phenylpyrimidine: Positional isomer with potentially different chemical and biological properties.
Uniqueness
5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine is unique due to the presence of both the methylsulfonyl and phenyl groups, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain biological targets and influence its chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-methylsulfonyl-4-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O2S/c1-17(15,16)9-7-13-11(12)14-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
BWWBXVHBWLJSTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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